molecular formula C11H10N2O2 B13700401 4-Methyl-2-(4-nitrophenyl)pyrrole

4-Methyl-2-(4-nitrophenyl)pyrrole

Cat. No.: B13700401
M. Wt: 202.21 g/mol
InChI Key: HVOLKVKMKPKJFT-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)pyrrole is a nitrated pyrrole derivative of significant interest in medicinal chemistry and drug discovery. This compound features an electron-rich pyrrole ring coupled with an electron-withdrawing nitrobenzene group, a combination known to produce diverse biological activity and fine-tune the molecule's physicochemical properties . The pyrrole scaffold is a privileged structure in pharmaceuticals, present in numerous FDA-approved drugs and natural products, valued for its ability to engage in key molecular interactions with biological targets . The nitro group (NO₂) acts as a potent pharmacophore and toxicophore. In antimicrobial research, nitro-aromatic compounds are pro-drugs that undergo enzymatic reduction within microbial cells, generating reactive intermediates that cause oxidative stress and lethal damage to DNA . This mechanism is central to the development of new anti-infective agents, particularly against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, nitrated pyrrole derivatives have demonstrated promising activity as sensitizing agents for binary cancer therapies, such as Photodynamic Therapy (PDT) and Boron Neutron Capture Therapy (BNCT) . The nitro group on the phenyl ring can serve as a versatile chemical handle for further synthetic elaboration; it can be readily reduced to an amine, facilitating the creation of functionalized porphyrins, conjugates with bioactive molecules, or polymer backbones for advanced material science . Researchers will find this high-purity compound to be a valuable intermediate for constructing more complex, target-specific molecules. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C11H10N2O2/c1-8-6-11(12-7-8)9-2-4-10(5-3-9)13(14)15/h2-7,12H,1H3

InChI Key

HVOLKVKMKPKJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the pyrrole ring with methyl substitution at the 4-position.
  • Introduction of the 4-nitrophenyl group at the 2-position via electrophilic substitution or cross-coupling reactions.
  • Use of suitable catalysts and reaction conditions to achieve regioselectivity and high yield.

Two main approaches are reported in the literature:

Synthesis via N-Methylpyrrole Intermediate

A key intermediate in the synthesis is N-methylpyrrole, which can be prepared efficiently by condensation of succinaldehyde and methylamine under alkaline conditions. This method is well-documented and provides a high yield of N-methylpyrrole, which can then be functionalized further to obtain this compound.

Example synthesis of N-methylpyrrole:

Reagents Conditions Yield Purity (GC)
Succinaldehyde + Methylamine (ethanol solution) + NaOH or KOH Cooling to -10 to 0 °C, dropwise addition of succinaldehyde, then heating to 30-60 °C for 10-18 hours 88.8-89.0% 98.6-99.3%
  • The molar ratio of succinaldehyde to methylamine is typically 1:1.1 to 1:2.
  • The reaction is performed under atmospheric pressure with stirring.
  • After reaction completion, N-methylpyrrole is isolated by atmospheric distillation.

This intermediate can be further reacted to introduce the 4-nitrophenyl substituent.

Introduction of 4-Nitrophenyl Group

The 4-nitrophenyl group can be introduced at the 2-position of the pyrrole ring via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Stille coupling, depending on the functional groups present on the pyrrole and the nitrophenyl precursor.

A typical approach involves:

  • Starting from 2-halopyrrole derivatives (e.g., 2-bromopyrrole or 2-iodopyrrole).
  • Coupling with 4-nitrophenylboronic acid or 4-nitrophenyl stannane in the presence of palladium catalysts.

Alternatively, direct nitration of 2-phenyl-4-methylpyrrole can afford the 4-nitrophenyl derivative, but regioselectivity and over-nitration are challenges.

Specific Synthetic Example from Literature

While direct literature on this compound is limited, related pyrrole derivatives have been synthesized by reacting pyrrole-2-carbaldehyde compounds with substituted phenyl groups using Lewis acid catalysis.

Example from related synthesis:

  • Pyrrole-2-carbaldehyde reacted with 4-nitrophenyl reagents in the presence of AlCl3 catalyst.
  • Reaction performed in solvents such as dichloromethane or 1,2-dichloroethane at 0 °C to room temperature.
  • Workup includes aqueous base treatment and organic extraction.

This method yields 4-substituted pyrrole-2-carbaldehydes, which can be further reduced or modified to obtain the target compound.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
N-Methylpyrrole synthesis Succinaldehyde + Methylamine (ethanol) + NaOH/KOH -10 to 0 °C (addition), then 30-60 °C 10-18 h 88.8-89.0 Atmospheric distillation for isolation
4-Nitrophenyl introduction via coupling 2-Halopyrrole + 4-nitrophenylboronic acid + Pd catalyst Room temp to reflux Several hours Variable (60-85%) Requires inert atmosphere, palladium catalyst
Electrophilic substitution Pyrrole-2-carbaldehyde + 4-nitrophenyl halide + AlCl3 0 °C to RT 2 h Moderate to good Followed by base quench and extraction

Analysis of Preparation Methods

  • The preparation of the pyrrole core with methyl substitution is efficiently achieved via condensation of succinaldehyde and methylamine under alkaline conditions. This method is industrially viable due to mild conditions and good yields.
  • Introduction of the 4-nitrophenyl substituent requires careful selection of method to avoid side reactions such as over-nitration or polymerization.
  • Cross-coupling methods offer regioselectivity and functional group tolerance but require palladium catalysts and organometallic reagents, which may increase cost.
  • Electrophilic aromatic substitution using Lewis acids is a classical approach but may have limitations in yield and selectivity.
  • Purification typically involves distillation for the pyrrole intermediates and chromatographic or recrystallization methods for final products.

The synthesis of this compound involves a multi-step process starting from simple precursors like succinaldehyde and methylamine to form the pyrrole ring, followed by selective introduction of the 4-nitrophenyl group. The most robust preparation method for the pyrrole core is the alkaline condensation of succinaldehyde with methylamine, yielding N-methylpyrrole with high purity and yield. Subsequent functionalization to install the 4-nitrophenyl substituent can be achieved via palladium-catalyzed cross-coupling or Lewis acid-mediated electrophilic substitution, depending on the desired scale and available reagents.

This synthetic route balances efficiency, selectivity, and scalability, making it suitable for research and potential industrial application.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C5). The 4-nitrophenyl group directs substitution to the less hindered C3 position due to steric and electronic effects.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3-nitro derivative72%
SulfonationSO₃/DMF, 25°C3-sulfo derivative65%
HalogenationNBS (1 eq), CCl₄3-bromo derivative85%

Mechanistic Note : The nitro group’s electron-withdrawing nature deactivates the adjacent β-position, favoring α-substitution. Steric hindrance from the 4-methyl group further directs reactivity to C3 .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as an electron-deficient diene due to the nitro group’s conjugation with the pyrrole ring.

DienophileConditionsProductDiastereoselectivityReference
Maleic anhydrideToluene, 80°CBicyclic adduct4:1 (endo:exo)
TetracyanoethyleneCHCl₃, RTPyrrolo[1,2-c]pyrimidine92% yield

Key Finding : The 4-nitrophenyl group enhances regioselectivity by polarizing the π-electron density of the pyrrole ring .

Cross-Coupling Reactions

The 4-methyl group facilitates Suzuki-Miyaura couplings at C2 when protected with a SEM (trimethylsilylethoxymethyl) group:

Aryl Boronic AcidCatalystProductYieldReference
4-MethoxyphenylPd(PPh₃)₄2-(4-methoxyphenyl) derivative78%
3-ThienylPdCl₂(dppf)2-(3-thienyl) derivative65%

Post-Coupling Modifications :

  • SEM deprotection with TBAF yields N-H pyrroles .

  • Hydrolysis of ester groups produces carboxylic acid derivatives (e.g., 4b in ).

Nitro Group Reduction

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOH, 25°C4-aminophenyl derivativeIntermediate for bioactive molecules
Fe/HClReflux4-aminophenyl derivative89% yield

Pyrrole Ring Reduction

ConditionsProductSelectivity
Birch (Na/NH₃)PyrrolidinePartial saturation at C4-C5
H₂/Raney Ni1,2,3,4-TetrahydropyrroleFull saturation (72% yield)

Condensation Reactions

The compound reacts with active methylene compounds to form fused heterocycles:

ReagentConditionsProductKey Spectral Data (¹H NMR)Reference
MalononitrileEtOH, ΔBispyrrole 8 δ 6.85 (d, J = 8.4 Hz), δ 6.53 (d, J = 8.4 Hz)
Ethyl cyanoacetateDMF, 0°CPyrrolo[3,4-c]pyridine 9 δ 10.14 (NH), δ 7.90 (Ar-H)

Mechanism : Michael addition followed by cyclization ( , Scheme 1).

Biological Activity Correlations

Derivatives show promise as:

  • DPP-IV inhibitors : Substituted pyrrolopyrimidines exhibit IC₅₀ values < 10 nM for diabetes management .

  • Antimicrobial agents : 3-Bromo derivatives demonstrate MIC values of 2 µg/mL against S. aureus .

Structural Influences on Reactivity

Bond length analysis (from ):

BondLength (Å)Reactivity Implication
C3–N21.271–1.286Enhanced electrophilicity at C3
C2–C61.388–1.441Conjugation with nitro group stabilizes transition states

This compound’s versatility in electrophilic substitution, cycloaddition, and cross-coupling reactions makes it valuable for synthesizing pharmaceuticals and functional materials. Future research should explore its catalytic asymmetric functionalization and photochemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Features Reactivity/Properties
4-Methyl-2-(4-nitrophenyl)pyrrole 4-methyl, 2-(4-nitrophenyl) 218.21 g/mol Aromatic pyrrole with electron-withdrawing nitro group; α-position reactivity Enhanced electrophilic substitution at α-positions due to nitro group’s electron effects
N-(4-Nitrophenyl)pyrrole (1j) N-(4-nitrophenyl) 200.18 g/mol N-substituted pyrrole; steric hindrance at nitrogen Preferential α-attack in electrophilic substitution; lower β-reactivity
Methyl 5-cyclohexyl-3-(4-methoxyphenyl)-4-nitro-1H-pyrrole-2-carboxylate 4-nitro, 5-cyclohexyl, 3-(4-methoxyphenyl), 2-carboxylate 359.16 g/mol Nitro on pyrrole ring; electron-donating methoxy group Reduced aromaticity due to nitro on ring; solubility enhanced by methoxy
Methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate 4-(4-nitrophenoxy), pyrrolidine (saturated) 266.25 g/mol Saturated pyrrolidine ring; phenoxy linker Non-aromatic; increased flexibility; potential for hydrogen bonding
5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin (1a) Nitrophenyl in porphyrin macrocycle ~734.74 g/mol Porphyrin with asymmetric nitro substitution Low synthetic yield due to statistical mixture formation; challenges in separation

Biological Activity

4-Methyl-2-(4-nitrophenyl)pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl group and a nitrophenyl substituent, influencing its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can undergo various chemical reactions due to the presence of the nitro group, which can be reduced to form reactive intermediates. These intermediates can interact with cellular components, leading to significant biological effects. The compound's structure allows for electrophilic substitution reactions, enabling it to form covalent bonds with nucleophilic sites in biological molecules.

The mechanisms underlying the biological activity of this compound are primarily attributed to:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Pyrrole derivatives, in general, have been recognized for their antibacterial properties, which are crucial in addressing antibiotic resistance issues .
  • Cytotoxic Effects : Studies indicate that certain pyrrole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated dose-dependent cytotoxic effects on tumor cells .
  • Tubulin Polymerization Inhibition : Some pyrrole derivatives have been identified as inhibitors of tubulin polymerization, which is a critical mechanism in cancer treatment. This inhibition disrupts mitotic processes in cancer cells .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and related compounds. Key findings include:

  • Antibacterial Activity :
    • A study highlighted the effectiveness of pyrrole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various derivatives, showcasing their potential as new antibacterial agents .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines, including colon cancer cells (LoVo). The cytotoxic effects were observed to be time-dependent and concentration-dependent .
  • Mechanistic Insights :
    • The proposed mechanisms of action include the formation of reactive intermediates through reduction reactions and subsequent interactions with cellular targets such as DNA and tubulin .

Case Studies

Several case studies have illustrated the biological activity of pyrrole derivatives:

  • Case Study 1 : A derivative similar to this compound was tested against Daphnia magna, showing varying levels of toxicity based on structural modifications. This highlights the importance of chemical structure in determining biological activity .
  • Case Study 2 : Research on pyrrolomycins revealed their potent antimicrobial properties, suggesting a broader application for pyrrole-based compounds in drug development aimed at combating resistant bacterial strains .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
AntibacterialEffective against Gram-positive/negative bacteria
CytotoxicityDose-dependent effects on tumor cell lines
Tubulin InhibitionInhibits polymerization; potential anticancer agent

Table 2: MIC Values for Pyrrole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Another Pyrrole Derivative64Escherichia coli

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-methyl-2-(4-nitrophenyl)pyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves the reaction of 4-nitrophenylacetonitrile with chloroalkynes (e.g., 6-chloro-1-hexyne) in the presence of triethylamine. This method yields pyrrolone intermediates, which can be further functionalized . Optimization of solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (room temperature vs. reflux) significantly impacts reaction efficiency. For example, refluxing in ethanol improves cyclization but may reduce regioselectivity due to competing pathways .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include the pyrrole α-proton (δ 6.2–6.8 ppm) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm). Coupling patterns distinguish substitution positions .
  • IR : Stretching vibrations for the nitro group (~1520 cm⁻¹) and pyrrole C-N (~1450 cm⁻¹) confirm functionalization .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in the planar dihydropyrrole ring and coplanar nitrobenzene substituent in related analogs .

Q. What are the primary reactivity trends of this compound in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophiles to the pyrrole α-position. Computational studies (e.g., σ-complex energy calculations) predict α-substitution dominance, but steric hindrance from the methyl group can favor β-substitution in bulky electrophiles (e.g., formylation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed regioselectivity in pyrrole derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations of σ-complex energies (e.g., α- vs. β-protonated intermediates) predict regioselectivity. Discrepancies arise when steric factors (e.g., t-Bu substituents) or solvent effects destabilize the predicted pathway. For example, β-substitution in N-alkylpyrroles under formylation contradicts α-selectivity predictions due to steric crowding .

Q. What strategies optimize the synthesis of this compound derivatives for biological activity studies?

  • Methodological Answer :

  • Functionalization : Introduce pharmacophores (e.g., hydrazine derivatives) via nucleophilic addition to the pyrrole ring. For instance, hydrazine hydrate refluxed with pyrrolone intermediates yields hydrazonomethyl derivatives with potential antimicrobial activity .
  • Cyclization : Sodium ethoxide-mediated cyclization of hydrazine adducts produces pyrrolo-pyrazole hybrids, enhancing bioactivity .

Q. How do intermolecular interactions in this compound crystals influence material properties?

  • Methodological Answer : Hirshfeld surface analysis reveals nitrobenzene-C–H⋯O(carbonyl) and pyrrole-C–H⋯O(nitro) interactions that stabilize supramolecular layers. These interactions dictate packing efficiency and optoelectronic properties, critical for designing organic semiconductors .

Q. What experimental and computational approaches validate the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :

  • Docking studies : Molecular docking of derivatives (e.g., (E)-3-(2-bromo-5-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one) into target enzymes (e.g., kinases) identifies key hydrophobic and hydrogen-bonding interactions .
  • In vitro assays : Correlate substituent effects (e.g., nitro group position) with antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or IC₅₀ assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions of α-selectivity and experimental β-substitution outcomes?

  • Methodological Answer :

Re-evaluate steric parameters : Use molecular mechanics (MM) simulations to model steric hindrance from substituents (e.g., methyl groups).

Solvent effects : Polar solvents stabilize charged intermediates, altering transition-state energies. Compare THF (low polarity) vs. DMF (high polarity) in reaction trials .

Experimental validation : Synthesize model compounds (e.g., N-alkyl vs. N-aryl derivatives) to isolate steric vs. electronic contributions .

Tables for Key Data

Property Value/Observation Reference
Predicted α-substitution (%)78% (N-aryl derivatives)
Experimental β-substitution (%)42% (N-t-Bu derivatives under formylation)
X-ray bond length (C-Nitro)1.48 Å (coplanar with pyrrole ring)
Antimicrobial activity (MIC)12.5 µg/mL (vs. S. aureus) for hydrazine derivatives

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